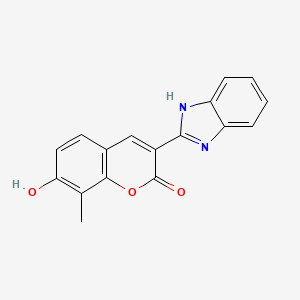

3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one

Description

3-(1H-1,3-Benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one is a coumarin derivative featuring a benzimidazole moiety at the 3-position, a hydroxyl group at the 7-position, and a methyl substituent at the 8-position of the chromen-2-one scaffold. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-9-14(20)7-6-10-8-11(17(21)22-15(9)10)16-18-12-4-2-3-5-13(12)19-16/h2-8,20H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLARPSFMGQOMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multi-step organic reactions

Synthesis of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst such as sulfuric acid.

Introduction of Benzodiazole Moiety: The benzodiazole ring can be introduced through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the benzodiazole ring can lead to a dihydrobenzodiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have been studied for their anti-inflammatory, antioxidant, and neuroprotective properties, which could lead to new treatments for various diseases.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s structural analogues differ primarily in:

- Heterocyclic substituents : Benzimidazole (N-containing) vs. benzothiazole (S-containing).

- Substituent positions : Variations in hydroxyl, methyl, or piperidinyl/morpholinyl groups on the coumarin scaffold.

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

Melting Points and Stability

- However, analogues with benzothiazole or bulky substituents (e.g., piperidinyl/morpholinyl groups) exhibit high thermal stability, with melting points exceeding 300°C (e.g., 313–315°C for compound 5 in ) .

- Substituents like morpholine or piperidine increase solubility in polar solvents due to their hydrophilic nature, whereas methyl groups enhance lipophilicity .

Spectral Data

- IR Spectroscopy : Benzimidazole-containing compounds show characteristic N-H stretches (~3235 cm⁻¹) and C=N vibrations (~1645 cm⁻¹). Benzothiazole derivatives exhibit S=O stretches (~1160 cm⁻¹) and C≡N peaks (~2235 cm⁻¹) .

- NMR : The 7-hydroxy group in coumarins typically resonates at δ 10–12 ppm (¹H), while methyl groups appear at δ 2.3–2.5 ppm. Piperidinyl protons show multiplet patterns at δ 1.5–3.0 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.